1,3-Benzoxazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of benzoxazole derivatives, including 1,3-Benzoxazol-4-amine, has been a subject of significant interest. Traditional methods for synthesizing benzoxazinones, which share a close structural relationship with benzoxazoles, often require transition-metal catalysts and pre-functionalized substrates such as aryl halides. However, the anodic C-H amination of phenoxy acetates presents a highly efficient and sustainable approach, offering broad applicability to a variety of alkylated substrates, including those with tert-butyl groups or halogen substituents, thus indicating potential pathways for synthesizing 1,3-Benzoxazol-4-amine derivatives (Wesenberg et al., 2017).
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives has been extensively studied. For example, the structural analysis of a compound closely related to 1,3-Benzoxazol-4-amine revealed twelve possible conformers and tautomers, highlighting the complex structural dynamics that can influence the reactivity and properties of these molecules. X-ray diffraction analyses of these compounds have provided insights into their crystalline structures, which can be significantly affected by different media and associated hydrogen bonding (Téllez et al., 2013).
Chemical Reactions and Properties
1,3-Benzoxazol-4-amine and its derivatives exhibit unique chemical reactivity, such as regioselectivity in the C(sp3)-H α-alkylation of amines. The benzoxazol-2-yl substituent acts as a removable directing group, facilitating selective alkylation reactions. This characteristic highlights the compound's versatility in synthetic chemistry applications (Lahm & Opatz, 2014).
Physical Properties Analysis
The physical properties of 1,3-Benzoxazol-4-amine derivatives can vary widely depending on the specific substituents and structural modifications. These properties are crucial for determining the compound's solubility, stability, and suitability for various applications. For instance, the synthesis and characterization of specific benzoxazole derivatives have provided valuable information on their crystalline structures, which in turn influence their melting points, solubility, and other physical characteristics (Hwang et al., 2006).
Scientific Research Applications
Application in Cancer Research
- Summary of the Application : 1,3-Benzoxazol-4-amine has been used in the synthesis of compounds that have shown promising results in inhibiting the growth of various cancer cells .
- Methods of Application : The compound is synthesized and then tested on various cancer cell lines. In one study, a compound containing 1,3-Benzoxazol-4-amine was tested on lung, breast, colon, and cervical cancer cells . In another study, a compound containing 1,3-Benzoxazol-4-amine was tested on A549 (lung cancer), MCF-7 (breast cancer), A-375 (melanoma cancer), and HT-29 (colon cancer) cell lines .
- Results or Outcomes : The compound showed almost equal % of inhibition to the growth of lung, breast, and colon cancer cells (IC 50- 51–54 μM), while almost double the amount was necessary to induce the same cytotoxic effect in cervical (IC 50- 102.02 μM) cancer cells .
Application in Synthetic Strategies
- Summary of the Application : 1,3-Benzoxazol-4-amine is used in the synthesis of benzoxazoles .
- Methods of Application : The compound is used in the synthesis of benzoxazoles, which are fused bicyclic aromatic planar heterocycles containing benzene and a 1,3-oxazole ring structure .
- Results or Outcomes : The synthesis of benzoxazoles using 1,3-Benzoxazol-4-amine has been successfully achieved .
Application in Alzheimer’s Disease and Schizophrenia Treatment
- Summary of the Application : 2-Aminobenzoxazoles, which can be synthesized from 1,3-Benzoxazol-4-amine, have been described as potent 5-HT3-receptor antagonists . These are promising targets for the treatment of Alzheimer’s disease and schizophrenia .
- Methods of Application : The compound is synthesized and then tested on various neurological models. The specific methods of application or experimental procedures would depend on the specific study and are not detailed in the available literature .
- Results or Outcomes : The compound has shown promise in the treatment of Alzheimer’s disease and schizophrenia, but specific results or outcomes are not detailed in the available literature .
Application in Laundry Detergents
- Summary of the Application : Benzoxazole derivatives, which can be synthesized from 1,3-Benzoxazol-4-amine, are used as optical brighteners in laundry detergents .
- Methods of Application : The compound is synthesized and then incorporated into laundry detergent formulas. The specific methods of application or experimental procedures would depend on the specific product formulation .
- Results or Outcomes : The use of benzoxazole derivatives in laundry detergents has been successful, resulting in brighter and cleaner clothes .
Application in Antimicrobial and Antifungal Agents
- Summary of the Application : Benzoxazole, which can be synthesized from 1,3-Benzoxazol-4-amine, is known to have antimicrobial and antifungal effects .
- Methods of Application : The compound is synthesized and then tested on various microbial and fungal models. The specific methods of application or experimental procedures would depend on the specific study and are not detailed in the available literature .
- Results or Outcomes : The compound has shown promise in the treatment of various microbial and fungal infections, but specific results or outcomes are not detailed in the available literature .
Application in Green Chemistry
- Summary of the Application : 1,3-Benzoxazol-4-amine has been used in the synthesis of benzoxazoles and benzothiazoles using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .
- Methods of Application : The compound is synthesized and then tested in various green chemistry models. The specific methods of application or experimental procedures would depend on the specific study .
- Results or Outcomes : The use of 1,3-Benzoxazol-4-amine in green chemistry has been successful, resulting in the synthesis of benzoxazoles and benzothiazoles using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .
Safety And Hazards
The safety information for 1,3-Benzoxazol-4-amine indicates that it should be handled with care. Contact with skin and eyes should be avoided, and personal protective equipment should be used when handling the compound . It is also recommended to ensure adequate ventilation and to keep people away from and upwind of any spill or leak .
Future Directions
Benzoxazole and its derivatives have been the focus of recent research due to their diverse therapeutic applications . There has been a large upsurge in the synthesis of benzoxazole via different pathways . Future research in this area could focus on developing new benzoxazole derivatives with improved activity and lower toxicity .
properties
IUPAC Name |
1,3-benzoxazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c8-5-2-1-3-6-7(5)9-4-10-6/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNCTLORAFZVGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)OC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363255 | |
Record name | 1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzoxazol-4-amine | |
CAS RN |
163808-09-1 | |
Record name | 4-Benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163808-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-benzoxazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzoxazol-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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